Methanone, cyclobutylidene-
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Overview
Description
Methanone, cyclobutylidene- is a unique nonclassical carbene compound characterized by a transannular interaction between opposing carbon atoms within a four-membered ring . This compound stands out due to its distinctive bonding structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of methanone, cyclobutylidene- involves high-level coupled-cluster methods and canonical variational transition state theory . The compound can be prepared through photolysis of cyclobutanediazirines, which produces cyclobutylidene intermediates . These intermediates can then undergo various reactions to form the desired compound .
Chemical Reactions Analysis
Methanone, cyclobutylidene- undergoes several types of reactions, including:
1,2-H migration: This reaction involves the migration of a hydrogen atom within the molecule.
1,2-C migration: This reaction involves the migration of a carbon atom within the molecule.
1,3-H migration: This reaction involves the migration of a hydrogen atom across three carbon atoms.
Common reagents and conditions used in these reactions include photolysis at 365 nm and the presence of tetramethylethylene . Major products formed from these reactions include methylenecyclopropane derivatives .
Scientific Research Applications
Methanone, cyclobutylidene- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methanone, cyclobutylidene- involves the formation of highly reactive carbene intermediates upon photolysis . These intermediates can then participate in bimolecular and unimolecular reactions, leading to the formation of various products . The molecular targets and pathways involved include the interaction with tetramethylethylene and the formation of cycloaddition adducts .
Comparison with Similar Compounds
Methanone, cyclobutylidene- is unique compared to other similar compounds due to its nonclassical bonding structure and stability . Similar compounds include:
Cyclobutanediazirines: These compounds also produce cyclobutylidene intermediates upon photolysis.
Linear diazirines: Unlike cyclobutanediazirines, linear diazirines produce diazo compounds upon photolysis.
Properties
CAS No. |
59078-45-4 |
---|---|
Molecular Formula |
C5H6O |
Molecular Weight |
82.10 g/mol |
InChI |
InChI=1S/C5H6O/c6-4-5-2-1-3-5/h1-3H2 |
InChI Key |
KKECPQIBFZWDLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C=O)C1 |
Origin of Product |
United States |
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